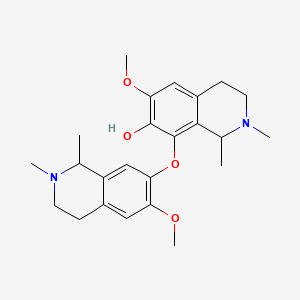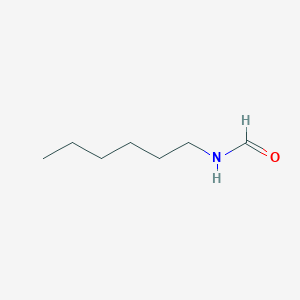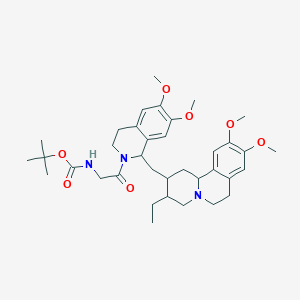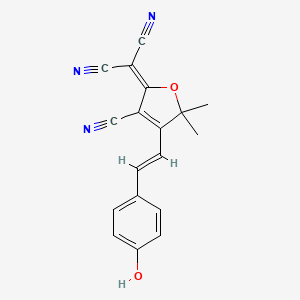
2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile is an organic compound that features a furan ring substituted with cyano, hydroxystyryl, and malononitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide salts.
Styryl group addition: The hydroxystyryl group can be introduced through a Wittig reaction or a Heck coupling reaction.
Malononitrile addition: The final step involves the addition of malononitrile to the furan ring, which can be achieved through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
(E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives.
科学的研究の応用
Chemistry
Organic Electronics: The compound can be used as a building block for organic semiconductors.
Photonics: Its conjugated structure makes it suitable for use in light-emitting diodes and solar cells.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile depends on its application. For instance:
In organic electronics: It acts as a charge carrier due to its conjugated system.
In medicinal chemistry: It may interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)acetate
- (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)propionate
Uniqueness
- Structural Features : The presence of both cyano and malononitrile groups in (E)-2-(3-Cyano-4-(4-hydroxystyryl)-5,5-dimethylfuran-2(5H)-ylidene)malononitrile provides unique electronic properties.
- Applications : Its specific structure makes it more suitable for certain applications, such as in organic electronics and photonics, compared to its analogs.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
2-[3-cyano-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)16(8-5-12-3-6-14(22)7-4-12)15(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-5+ |
InChIキー |
MAOLNUBGDBDCHT-VMPITWQZSA-N |
異性体SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)O)C |
正規SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)

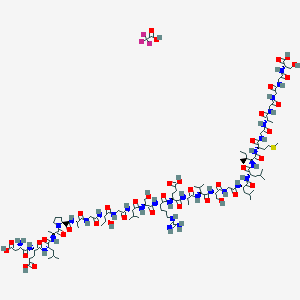
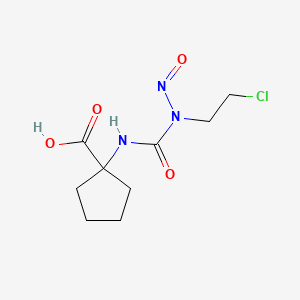





![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
